SV2A Binding Affinity Comparison
The N-(2-methylimidazolylmethyl) derivative of this scaffold, SDM-16, exhibits a Ki of 0.9 nM against human SV2A—the highest affinity reported among all published SV2A ligands. This represents a 2.9-fold improvement over [¹¹C]UCB-J (Ki = 2.6 nM, 95% CI [2.2, 3.1]), a 3.4-fold improvement over [¹⁸F]SynVesT-1 (Ki = 3.1 nM, 95% CI [2.6, 3.6]), and a 9.6-fold improvement over [¹⁸F]SynVesT-2 (Ki = 8.6 nM, 95% CI [7.2, 10.2]) [1]. The 3,5-difluorophenyl scaffold is essential for this affinity advantage—the imidazolylmethyl N-substitution motif that yields the sub-nanomolar Ki has not been successfully replicated on the 3,4,5-trifluorophenyl (UCB-J) scaffold [2]. An alternative N-substitution pattern on the same 3,5-difluorophenyl scaffold yields SDM-8 (SynVesT-1), demonstrating Ki = 0.58 nM, confirming the scaffold's capacity to support multiple high-affinity substitution vectors .
| Evidence Dimension | SV2A binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.9 nM (SDM-16, racemic, N-(2-methylimidazolylmethyl) derivative of 4-(3,5-difluorophenyl)pyrrolidin-2-one); 0.58 nM (SDM-8/SynVesT-1, enantiopure (R)-isomer, N-(3-methylpyridinylmethyl) derivative); 4.9 nM (racemic SynVesT-1) |
| Comparator Or Baseline | 2.6 nM (UCB-J, racemic, 3,4,5-trifluorophenyl scaffold); 3.1 nM (SynVesT-1 by SDM-16 paper assay); 8.6 nM (SynVesT-2); 2,100 nM (Levetiracetam) |
| Quantified Difference | SDM-16 vs UCB-J: 2.9× higher affinity; SDM-16 vs SynVesT-1: 3.4× higher; SDM-16 vs Levetiracetam: ~2,300× higher; SDM-8 vs UCB-J: 4.5× higher |
| Conditions | In vitro competition binding assay with [³H]UCB-J in human brain tissue homogenates; SDM-16 paper assays performed at Yale PET Center; ACS Omega paper assays used human SV2A homogenates |
Why This Matters
Procurement of this scaffold enables access to the highest-affinity SV2A binding chemotype, directly impacting PET tracer sensitivity for synaptic density measurement—a critical parameter in Alzheimer's disease, epilepsy, and neuropsychiatric disorder research.
- [1] Zheng C, Toyonaga T, Chen B, et al. A metabolically stable PET tracer for imaging synaptic vesicle protein 2A: synthesis and preclinical characterization of [¹⁸F]SDM-16. EJNMMI Res. 2022;49:1482–1496. Fig. 1 and Results section: Ki comparison of SDM-16 (0.9 nM) vs. Levetiracetam (2.1 µM), UCB-J (2.6 nM), SynVesT-1 (3.1 nM), SynVesT-2 (8.6 nM). View Source
- [2] Pracitto R, et al. ACS Omega. 2021;6:27676-27683. Figure 2 and Table 1: SAR of pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones; racemic SynVesT-1 (4.9 nM); 3-fluoropyridinyl analog 12h (23 nM); racemic UCB-J (5.4 nM); racemic UCB-H (12.0 nM). View Source
